Aluminiumhydroxidhydrat

Übersicht

Beschreibung

Es wird gegenüber anderen Alternativen wie Natriumbicarbonat bevorzugt, da es den pH-Wert des Magens nicht über 7 erhöht und so die Sekretion von überschüssiger Säure verhindert . Aluminiumhydroxid wird häufig zur Behandlung von Erkrankungen wie Zwölffingerdarm-, Magengeschwüren und Magenkrebs sowie Sodbrennen und Dyspepsie eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Aluminiumhydroxid kann durch die Reaktion von Aluminiumsalzen mit einer Base synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Aluminiumchlorid mit Natriumhydroxid:

AlCl3+3NaOH→Al(OH)3+3NaCl

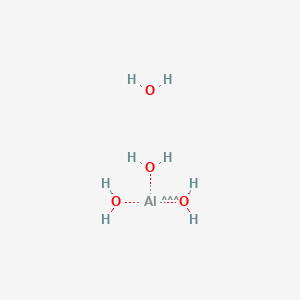

Das Aluminiumhydroxid fällt aus der Lösung aus und kann durch Filtration gewonnen werden {_svg_3}.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Aluminiumhydroxid durch das Bayer-Verfahren hergestellt, bei dem Aluminiumhydroxid aus Bauxiterz gewonnen wird. Der Bauxit wird zuerst zerkleinert und dann mit Natriumhydroxid vermischt, wodurch das Aluminiumhydroxid gelöst wird. Die Lösung wird dann abgekühlt, und Aluminiumhydroxid fällt aus .

Arten von Reaktionen:

- Aluminiumhydroxid reagiert mit Salzsäure im Magen zu Aluminiumchlorid und Wasser:

Neutralisation: Al(OH)3+3HCl→AlCl3+3H2O

Aluminiumhydroxid kann sowohl mit Säuren als auch mit Basen reagieren. In sauren Bedingungen wirkt es als Base, und in basischen Bedingungen wirkt es als Säure:Amphotere Reaktionen: Al(OH)3+3H+→Al3++3H2O

Al(OH)3+OH−→Al(OH)4−

Häufige Reagenzien und Bedingungen:

Säuren: Salzsäure, Schwefelsäure.

Basen: Natriumhydroxid, Kaliumhydroxid.

Hauptprodukte:

Neutralisation: Aluminiumchlorid, Wasser.

Amphotere Reaktionen: Aluminiumionen, Wasser und Tetrahydroxoaluminationen.

Wissenschaftliche Forschungsanwendungen

Aluminiumhydroxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird bei der Herstellung von Impfstoffen als Adjuvans eingesetzt, um die Immunantwort zu verstärken.

Medizin: Wird häufig als Antazidum zur Behandlung von Magen-Darm-Erkrankungen eingesetzt. {_svg_5}

Industrie: Wird in Wasseraufbereitungsprozessen und als Bestandteil von Antitranspirantien und Zahnpasten eingesetzt.

5. Wirkmechanismus

Aluminiumhydroxid wirkt, indem es Salzsäure in Magensekreten neutralisiert, wodurch der pH-Wert erhöht und die Wirkung von Pepsin gehemmt wird. Die Verbindung wird langsam im Magen gelöst und reagiert mit Salzsäure zu Aluminiumchlorid und Wasser . Darüber hinaus adsorbiert Aluminiumhydroxid Pepsin und reduziert so seine Aktivität weiter .

Ähnliche Verbindungen:

Magnesiumhydroxid: Ein weiteres Antazidum, das oft in Kombination mit Aluminiumhydroxid verwendet wird, um dessen verstopfende Wirkung auszugleichen.

Calciumcarbonat: Ein häufiges Antazidum, das schneller wirkt, aber zu einem Säure-Rebound führen kann.

Natriumbicarbonat: Ein wirksames Antazidum, das jedoch den pH-Wert des Magens über 7 erhöhen kann, was zu einer übermäßigen Säuresekretion führt.

Einzigartigkeit von Aluminiumhydroxid: Aluminiumhydroxid ist einzigartig in seiner Fähigkeit, Magensäure zu neutralisieren, ohne den pH-Wert signifikant zu verändern, wodurch die Sekretion von überschüssiger Säure verhindert wird. Seine amphotere Natur ermöglicht es ihm, sowohl mit Säuren als auch mit Basen zu reagieren, was es in verschiedenen Anwendungen vielseitig einsetzbar macht .

Wirkmechanismus

Target of Action

Aluminum hydroxide hydrate primarily targets hydrochloric acid in gastric secretions . It also interacts with colloids and microorganisms , including viruses, in water purification processes . Furthermore, it has been found to activate the complement system in immunological responses .

Mode of Action

Aluminum hydroxide hydrate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . In water purification, it forms a gelatinous layer on a retaining fabric, enabling filtration through a packed bed of hydrate gel globules .

Biochemical Pathways

Aluminum hydroxide hydrate affects the acid-base balance in the stomach by neutralizing hydrochloric acid . It also inhibits the action of pepsin by increasing the pH . In water purification, it achieves filtration partly by mechanical straining with a size exclusion of approximately 10 nm and partly by physical adsorption .

Pharmacokinetics

Aluminum hydroxide hydrate is practically insoluble in water but will form gels on extended contact with water . It is soluble in alkaline aqueous solutions or strong acids such as H2SO4 . Its solubility in aquatic systems is dependent on several chemical factors, particularly pH .

Result of Action

The interaction of aluminum hydroxide hydrate with hydrochloric acid results in the formation of aluminum chloride and water, increasing the pH and inhibiting the action of pepsin . In water purification, it results in clear water that is free of measurable particles or detectable microorganisms .

Action Environment

The action of aluminum hydroxide hydrate is influenced by environmental factors such as pH . Its solubility increases when pH decreases . In the context of climate change and ocean acidification, the local bioavailability of aluminum hydroxide hydrate in semi-closed and closed aquatic zones (e.g., bays, lakes) may increase .

Biochemische Analyse

Biochemical Properties

Aluminum hydroxide hydrate plays a significant role in biochemical reactions. It acts by neutralizing hydrochloric acid in gastric secretions, forming aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . In the context of vaccines, aluminum hydroxide hydrate stimulates the immune system by inducing the release of uric acid, an immunological danger signal . This strongly attracts certain types of monocytes which differentiate into dendritic cells .

Cellular Effects

Aluminum hydroxide hydrate has notable effects on various types of cells and cellular processes. In vaccine formulations, it influences cell function by stimulating the immune response . The dendritic cells, which are attracted by the release of uric acid, pick up the antigen, carry it to lymph nodes, and stimulate T cells and B cells .

Molecular Mechanism

The molecular mechanism of action of aluminum hydroxide hydrate involves its reaction with hydrochloric acid in the stomach to form aluminum chloride and water . This reaction neutralizes the acid, thereby increasing the pH and inhibiting the action of pepsin . In the context of vaccines, aluminum hydroxide hydrate induces the release of uric acid, which attracts monocytes that differentiate into dendritic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum hydroxide hydrate can change over time. For example, in the context of water purification, a gelatinous layer of aluminum hydroxide polyhydrate used as a secondary membrane on a retaining fabric demonstrated high flux rates and pressure resistance . This indicates the product’s stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of aluminum hydroxide hydrate can vary with different dosages. For instance, in veterinary medicine, aluminum hydroxide is often prescribed to manage conditions such as high phosphate levels secondary to kidney dysfunction . If the dose is too high, it can lead to constipation, a low blood phosphate level, and/or increased calcium loss . Rarely, aluminum toxicity can occur with its long-term use, causing signs such as weakness, walking difficulty, or stumbling .

Metabolic Pathways

Aluminum hydroxide hydrate is involved in several metabolic pathways. It reacts with hydrochloric acid in the stomach, forming aluminum chloride and water . This reaction is part of the metabolic process of neutralizing gastric acid .

Transport and Distribution

Aluminum hydroxide hydrate is transported and distributed within cells and tissues in various ways. In the context of vaccines, it is carried to lymph nodes by dendritic cells . In the stomach, it reacts with hydrochloric acid, forming aluminum chloride and water .

Subcellular Localization

Given its role in neutralizing gastric acid and stimulating the immune response, it can be inferred that it likely interacts with various subcellular compartments involved in these processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Algeldrate can be synthesized through the reaction of aluminum salts with a base. One common method involves the reaction of aluminum chloride with sodium hydroxide:

AlCl3+3NaOH→Al(OH)3+3NaCl

The aluminum hydroxide precipitates out of the solution and can be collected by filtration .

Industrial Production Methods: In industrial settings, algeldrate is produced by the Bayer process, which involves the extraction of aluminum hydroxide from bauxite ore. The bauxite is first crushed and then mixed with sodium hydroxide, which dissolves the aluminum hydroxide. The solution is then cooled, and aluminum hydroxide precipitates out .

Types of Reactions:

- Algeldrate reacts with hydrochloric acid in the stomach to form aluminum chloride and water:

Neutralization: Al(OH)3+3HCl→AlCl3+3H2O

Algeldrate can react with both acids and bases. In acidic conditions, it acts as a base, and in basic conditions, it acts as an acid:Amphoteric Reactions: Al(OH)3+3H+→Al3++3H2O

Al(OH)3+OH−→Al(OH)4−

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Neutralization: Aluminum chloride, water.

Amphoteric Reactions: Aluminum ions, water, and tetrahydroxoaluminate ions.

Vergleich Mit ähnlichen Verbindungen

Magnesium hydroxide: Another antacid that is often combined with algeldrate to balance its constipating effects.

Calcium carbonate: A common antacid that acts more rapidly but can cause acid rebound.

Sodium bicarbonate: An effective antacid but can increase the pH of the stomach above 7, leading to excess acid secretion.

Uniqueness of Algeldrate: Algeldrate is unique in its ability to neutralize stomach acid without significantly altering the pH, thus preventing the secretion of excess acid. Its amphoteric nature allows it to react with both acids and bases, making it versatile in various applications .

Eigenschaften

IUPAC Name |

aluminum;trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKVLBUSSNXMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.019 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-44-5 | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALGELDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.